M-Terphenyl
Overview
Description
M-Terphenyl, also known as 1,3-diphenylbenzene, is an organic molecule composed of two phenyl groups bonded to a benzene ring in the one and three positions . It is a yellow solid, insoluble in water . It is usually shipped as a solid mixture with its isomers o-terphenyl and p-terphenyl that is used as a heat-transfer fluid .
Synthesis Analysis
M-Terphenyl can be synthesized through a novel cyclocondensation of aryl methyl ketones and triethyl orthoformate . In the presence of a catalytic amount of TfOH, alkyl- and chloro-substituted acetophenones produced a series of terphenyls through a tandem reaction which merged six steps into a one-pot procedure . Another synthetic route involves the reaction of 2,6-diaryl Grignard reagents with sulfur, selenium, or tellurium electrophiles .Molecular Structure Analysis
The molecular structure of M-Terphenyl is C18H14 . Due to the extensive pi-conjugated system, it has a range of optical properties . The disubstituted phenyl rings create a pocket for molecules and elements to bond without being connected to anything else .Chemical Reactions Analysis
M-Terphenyl is non-flammable but combustible . It is extremely stable thermally and is not very reactive at room conditions . It is incompatible with strong oxidizing agents .Physical And Chemical Properties Analysis
M-Terphenyl has a melting point of 86-87°C and a boiling point of 365°C . Its density is 1.195 g/cm3 . It is insoluble in water .Scientific Research Applications
Organometallic Compound Synthesis
- m-Terphenyl is instrumental in synthesizing unusual molecules containing main group elements. Its use has led to significant advances in creating synthetically useful derivatives of organometallic compounds (Clyburne & McMullen, 2000).
Phosphorescence Study
- It has been utilized in the study of terphenyl isomers by second-derivative solid-substrate room temperature phosphorescence. This study proposed a method for the simultaneous determination of p-TP and m-TP without any preliminary separation (Dong et al., 1999).
Stabilization in Transition Metal Complexes
- m-Terphenyl has been found effective as a bulky ligand for stabilizing various main group element compounds with unusual bonding and electron configurations. This includes compounds with formal triple bonds between group 13 and 14 metals (Ni & Power, 2010).
Environmental and Chemical Analysis
- High-resolution gas chromatography and mass spectrometry have been used to study the distribution of polychlorinated terphenyls in environmental samples, highlighting the role of m-Terphenyl in chemical analysis (Caixach et al., 1994).
Ligand Influence in Homoleptic Group 12 Complexes
- m-Terphenyl ligands have been used to stabilize a series of two-coordinate Group 12 diaryl complexes. This research provided insights into structural changes produced by differences in ligand properties (Blundell et al., 2014).
Crystal Engineering
- m-Terphenyl derivatives have been synthesized for potential use as tectons in crystal engineering, showcasing its importance in the field of material science (Wright & Vinod, 2003).
Electrical and Optical Properties
- The electrical and optical properties of m-terphenyl thin films have been investigated, contributing to understanding the mechanisms of DC conductivity in disordered polycrystalline structures (Tkaczyk, 2001).
Nonlinear OpticalProperties
- Research on fluorinated terphenyl compounds has explored their third-order nonlinear optical (NLO) response, which is crucial for applications in optoelectronics and photonics. This includes studies on the electronic structure and potential for use in NLO materials (Adeel et al., 2021).
Infrared Applications
- Fluorinated and chlorinated terphenyl compounds have been synthesized for mid-wave infrared applications. These compounds demonstrate properties like wide nematic range and high birefringence, making them suitable for use in optical devices (Peng et al., 2014).
Conformational Analysis
- m-Terphenyl has been subject to theoretical conformational analysis, contributing to a better understanding of its molecular structure and behavior, which is valuable in the design of molecular materials (Baraldi & Ponterini, 1985).
Safety And Hazards
Exposure to M-Terphenyl can cause significant irritation . It can cause irritation to the eyes, skin, and mucous membrane. Thermal skin burns, headache, and sore throat are other possible symptoms. In animals, it can cause liver and kidney damage . It is recommended to prevent skin and eye contact, and to wash the skin immediately when it becomes contaminated .
Future Directions
M-Terphenyl has been extensively applied in materials science, for example in conducting polymers, OLEDs, laser dyes, textile dye carriers, heat storage and transfer agents . It has also been found in several naturally occurring compounds with interesting biological properties . There is a great demand to develop simple, efficient and regioselective methods for the synthesis of M-Terphenyl .
properties
IUPAC Name |
1,3-diphenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTKZCDBKVTVBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5C6H4C6H5, C18H14 | |
Record name | M-TERPHENYL | |
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DSSTOX Substance ID |
DTXSID2029117 | |
Record name | 1,1':3',1''-Terphenyl | |
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Molecular Weight |
230.3 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
M-terphenyl is a yellow solid. mp: 86-87 °C, bp: 365 °C. Density: 1.195 g/cm3. Insoluble in water. Usually shipped as a solid mixture with its isomers o-terphenyl and p-terphenyl that is used as a heat-transfer fluid., Liquid, Yellow solid (needles); [NIOSH], Yellow solid (needles). | |
Record name | M-TERPHENYL | |
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Boiling Point |
689 °F at 760 mmHg (NIOSH, 2023), 363 °C AT 760 MM HG, 689 °F | |
Record name | M-TERPHENYL | |
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Flash Point |
375 °F (NIOSH, 2023), 191 °C, 375 °F (191 °C) (OPEN CUP), (oc) 375 °F | |
Record name | M-TERPHENYL | |
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Solubility |
Insoluble (NIOSH, 2023), SOL IN ALCOHOL, ETHER, BENZENE, ACETIC ACID, Sparingly soluble in lower alcohols and glycols; very soluble in common aromatic solvents., Water solubility = 1.51 mg/l at 25 °C, Insoluble | |
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Density |
1.23 (NIOSH, 2023) - Denser than water; will sink, 1.2, 1.23 | |
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Vapor Pressure |
0.01 mmHg at 200 °F (NIOSH, 2023), 0.0000175 [mmHg], 1.75X10-5 mm Hg extrapolated from experimentally-derived coefficients, (200 °F): 0.01 mmHg | |
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Product Name |
M-Terphenyl | |
Color/Form |
YELLOW NEEDLES FROM ALC, Crumbly, wax-like flakes at room temperature and light amber liquids above the melting point /Commercial terphenyl mixtures/, Yellow solid. | |
CAS RN |
92-06-8, 26140-60-3 | |
Record name | M-TERPHENYL | |
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Melting Point |
192 °F (NIOSH, 2023), 87 °C, 192 °F | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.